Cas no 304867-43-4 (2,6-Difluorobenzenecarboximidamide Hydrochloride)

2,6-Difluorobenzenecarboximidamide Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzenecarboximidamide,2,6-difluoro-, hydrochloride (1:1)
- 2,6-DIFLUOROBENZAMIDINE HYDROCHLORIDE
- 2,6-difluorobenzenecarboximidamide,hydrochloride
- 2,5-DIFLUORO-4-METHOXYBENZALDEHYDE
- 2,6-DIFLUORO-BENZAMIDINE HYDROCHLORIDE
- 2,6-DIFLUOROBENZIMIDAMIDE HYDROCHLORIDE
- SCHEMBL320643
- 2,6-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1)
- 304867-43-4
- AB18297
- DTXSID10673683
- 2,6-difluorobenzenecarboximidamide;hydrochloride
- VXPYBFCNRRWUHE-UHFFFAOYSA-N
- 2, 6-difluorobenzimidamide hydrochloride
- 2,6-DIFLUOROBENZIMIDAMIDEHYDROCHLORIDE
- CS-0142390
- FT-0691474
- SY343156
- MFCD04114427
- 2,6-difluorobenzene-1-carboximidamide hydrochloride
- 2,6-Difluorobenzenecarboximidamide Hydrochloride (1:1)
- 2,6-Difluorobenzenecarboximidamide Hydrochloride
-
- MDL: MFCD04114427
- Inchi: InChI=1S/C7H6F2N2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H
- InChI Key: VXPYBFCNRRWUHE-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C(=C1)F)C(=N)N)F.Cl
Computed Properties
- Exact Mass: 192.02700
- Monoisotopic Mass: 192.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.9A^2
Experimental Properties
- PSA: 49.87000
- LogP: 2.85090
2,6-Difluorobenzenecarboximidamide Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D966972-5g |
2,6-Difluoro-benzamidine hydrochloride |
304867-43-4 | 95% | 5g |
$1780 | 2024-07-28 | |
abcr | AB277281-5 g |
2,6-Difluorobenzamidine hydrochloride |
304867-43-4 | 5g |
€1,160.80 | 2022-06-11 | ||
eNovation Chemicals LLC | D966972-500mg |
2,6-Difluoro-benzamidine hydrochloride |
304867-43-4 | 95% | 500mg |
$285 | 2024-07-28 | |
TRC | D458070-10mg |
2,6-Difluorobenzenecarboximidamide Hydrochloride |
304867-43-4 | 10mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213030-100mg |
2,6-Difluorobenzimidamide hydrochloride |
304867-43-4 | 97% | 100mg |
¥1782.00 | 2024-08-02 | |
eNovation Chemicals LLC | D966972-100mg |
2,6-Difluoro-benzamidine hydrochloride |
304867-43-4 | 95% | 100mg |
$170 | 2024-07-28 | |
eNovation Chemicals LLC | D966972-250mg |
2,6-Difluoro-benzamidine hydrochloride |
304867-43-4 | 95% | 250mg |
$215 | 2024-07-28 | |
abcr | AB277281-1 g |
2,6-Difluorobenzamidine hydrochloride |
304867-43-4 | 1 g |
€700.90 | 2023-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1213030-50mg |
2,6-Difluorobenzimidamide hydrochloride |
304867-43-4 | 97% | 50mg |
¥1319.00 | 2024-08-02 | |
Alichem | A019143704-1g |
2,6-Difluorobenzimidamide hydrochloride |
304867-43-4 | 95% | 1g |
$497.70 | 2023-09-02 |
2,6-Difluorobenzenecarboximidamide Hydrochloride Related Literature
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Additional information on 2,6-Difluorobenzenecarboximidamide Hydrochloride
2,6-Difluorobenzenecarboximidamide Hydrochloride: A Comprehensive Overview
2,6-Difluorobenzenecarboximidamide Hydrochloride, with the CAS number 304867-43-4, is a chemical compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzenecarboximidamide moiety substituted with two fluorine atoms at the 2 and 6 positions. The presence of these fluorine atoms imparts distinct electronic and steric properties to the molecule, making it a valuable component in various chemical reactions and applications.
The synthesis of 2,6-Difluorobenzenecarboximidamide Hydrochloride typically involves a multi-step process that begins with the preparation of the corresponding carboxylic acid derivative. This is followed by the introduction of the imidamide group, which is achieved through a series of nucleophilic substitutions or coupling reactions. The hydrochloride salt form is often preferred due to its enhanced solubility in aqueous media, which facilitates its use in subsequent reactions or formulations.
Recent studies have highlighted the potential of 2,6-Difluorobenzenecarboximidamide Hydrochloride as a building block in the construction of bioactive molecules. Its ability to participate in various coupling reactions, such as amidation and urea formation, has made it a versatile intermediate in drug discovery programs. For instance, researchers have employed this compound to synthesize novel inhibitors targeting key enzymes involved in cancer progression and neurodegenerative diseases.
In addition to its role in medicinal chemistry, 2,6-Difluorobenzenecarboximidamide Hydrochloride has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Recent advancements in this area have demonstrated that derivatives of this compound can exhibit desirable charge transport properties, paving the way for their integration into next-generation electronic devices.
The chemical stability and reactivity of 2,6-Difluorobenzenecarboximidamide Hydrochloride have been extensively studied under various reaction conditions. These studies have revealed that the compound exhibits excellent tolerance to a wide range of reaction conditions, including high temperatures and strongly acidic or basic environments. This makes it an ideal candidate for use in challenging synthetic routes where robust intermediates are required.
In terms of safety and handling, 2,6-Difluorobenzenecarboximidamide Hydrochloride is generally considered non-hazardous under normal handling conditions. However, as with all chemical compounds, appropriate precautions should be taken to ensure safe storage and use. This includes maintaining proper ventilation during handling and avoiding prolonged exposure to light or moisture.
The growing interest in 2,6-Difluorobenzenecarboximidamide Hydrochloride has led to increased research into its potential applications across diverse fields. From drug discovery to materials science, this compound continues to demonstrate its versatility as a valuable tool for chemists and researchers worldwide.
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